An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one: Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide to (R)-3-Aminopiperidin-2-one: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Aminopiperidin-2-one is a chiral cyclic amine and a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid, stereodefined structure makes it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and biological relevance of (R)-3-Aminopiperidin-2-one, with a focus on its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Detailed experimental protocols for its synthesis and resolution are provided, along with a summary of its quantitative data and a discussion of relevant signaling pathways.
Core Structure and Stereochemistry
(R)-3-Aminopiperidin-2-one, a derivative of piperidin-2-one, possesses a single stereocenter at the C3 position, conferring it chiral properties. The "(R)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a six-membered lactam ring with an amino group at the third position.
Chemical Structure:
The stereochemistry of (R)-3-Aminopiperidin-2-one is fundamental to its application in pharmaceuticals, as the biological activity of its derivatives is often highly dependent on the specific enantiomeric form.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of (R)-3-Aminopiperidin-2-one and its Hydrochloride Salt
| Property | (R)-3-Aminopiperidin-2-one | (R)-3-Aminopiperidin-2-one Hydrochloride |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |
| Molecular Weight | 114.15 g/mol [1][2] | 150.61 g/mol [3] |
| CAS Number | 220928-01-8[4] | 406216-02-2[3] |
| Appearance | Solid | White or off-white powder |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Optical Rotation | Not available | Not available |
Table 2: Predicted NMR Spectroscopic Data for (R)-3-Aminopiperidin-2-one
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data not available |
| ¹³C NMR | Predicted data suggests signals for the carbonyl carbon, the chiral carbon bearing the amino group, and the remaining methylene carbons of the piperidine ring.[4] |
Disclaimer: The NMR data presented is based on computational predictions and has not been experimentally verified from publicly available sources.
Synthesis of (R)-3-Aminopiperidin-2-one
The synthesis of enantiomerically pure (R)-3-Aminopiperidin-2-one can be achieved through several synthetic routes. The two most prominent methods are the chiral pool synthesis starting from D-glutamic acid and the resolution of a racemic mixture of 3-aminopiperidin-2-one.
Synthesis from D-Glutamic Acid
This method utilizes the inherent chirality of D-glutamic acid to establish the desired stereocenter. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis from D-Glutamic Acid (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.[5][6][7]
-
Esterification and N-Protection: D-Glutamic acid (1 equivalent) is dissolved in methanol and treated with thionyl chloride (2.2 equivalents) at 0°C, followed by reflux to afford the dimethyl ester. The amino group is then protected, for example, with a Boc group using di-tert-butyl dicarbonate.
-
Reduction of Esters: The resulting N-protected diester is selectively reduced to the corresponding diol using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.
-
Hydroxyl Activation: The primary hydroxyl groups of the diol are activated for subsequent cyclization, typically by conversion to a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Intramolecular Cyclization: The activated diol undergoes intramolecular cyclization upon treatment with a base (e.g., sodium hydride) to form the protected piperidin-2-one ring.
-
Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield (R)-3-Aminopiperidin-2-one. The product is then typically isolated as its hydrochloride salt for better stability and handling.
Chiral Resolution of Racemic 3-Aminopiperidin-2-one
An alternative approach involves the synthesis of a racemic mixture of 3-aminopiperidin-2-one, followed by resolution to separate the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution (Illustrative)
This protocol is a generalized representation based on common resolution procedures.[8][9]
-
Diastereomeric Salt Formation: A solution of racemic 3-aminopiperidin-2-one in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral resolving agent, such as L-tartaric acid.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will selectively crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (R)-3-aminopiperidin-2-one.
-
Extraction and Isolation: The free amine is extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) is typically determined by chiral HPLC.
Biological Relevance and Signaling Pathways
(R)-3-Aminopiperidin-2-one is a key intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP-4) and the Calcitonin Gene-Related Peptide (CGRP) receptor.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism
CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine by mediating vasodilation and nociceptive transmission. CGRP receptor antagonists block the effects of CGRP, thereby preventing or alleviating migraine attacks.
Conclusion
(R)-3-Aminopiperidin-2-one is a stereochemically defined building block of significant importance in medicinal chemistry and drug development. Its synthesis, primarily from chiral precursors like D-glutamic acid or through efficient resolution techniques, provides access to enantiomerically pure material crucial for the preparation of potent and selective drug candidates. The role of this intermediate in the development of DPP-4 inhibitors for diabetes and CGRP receptor antagonists for migraine highlights its versatility and value in addressing significant unmet medical needs. Further research into novel synthetic routes and applications of (R)-3-Aminopiperidin-2-one and its derivatives is likely to continue to yield new therapeutic agents.
References
- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1892-22-4|3-Aminopiperidin-2-one|BLD Pharm [bldpharm.com]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. 1892-22-4 Cas No. | 3-Aminopiperidin-2-one | Apollo [store.apolloscientific.co.uk]
- 6. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (R)-3-Aminopiperidin-2-one hydrochloride | C5H11ClN2O | CID 50997793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
